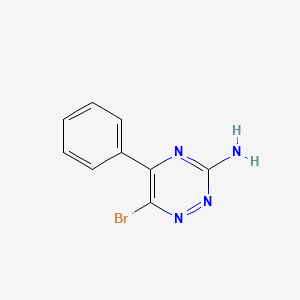

6-Bromo-5-phenyl-1,2,4-triazin-3-amine

Vue d'ensemble

Description

6-Bromo-5-phenyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-phenyl-1,2,4-triazin-3-amine typically involves the following steps:

Formation of 3-amino-1,2,4-triazine: This is achieved by reacting nitrosotriethylamine with ammonia to form aminotriethylamine, which is then reacted with trichlorotriazine to produce 3-amino-1,2,4-triazine.

Bromination: The 3-amino-1,2,4-triazine is then brominated using sodium bromide to yield 6-Bromo-3-amino-1,2,4-triazine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance the production process .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 6 undergoes efficient Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids or esters under palladium catalysis. Key examples include:

Key Observations :

-

Higher temperatures (150°C) improve yields in couplings with sterically hindered boronic esters .

-

Electron-deficient boronic acids (e.g., pyridyl derivatives) often require extended reaction times or elevated temperatures .

Sonogashira Coupling

While not explicitly reported for 6-bromo-5-phenyl-1,2,4-triazin-3-amine, analogous 6-bromo-1,2,4-triazines undergo Sonogashira reactions with terminal alkynes. For example:

| Alkyne | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 6-Ethynyl-5-phenyl-1,2,4-triazin-3-amine | 58–87% |

Mechanistic Insight :

The electron-withdrawing triazine ring enhances the electrophilicity of the C–Br bond, facilitating oxidative addition to palladium(0) complexes.

Electrophilic Substitution at the Amino Group

The 3-amino group exhibits limited reactivity toward electrophiles due to resonance stabilization with the triazine ring. Reported reactions include:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzoyl chloride | Et₃N, RT or reflux | N-Benzoyl-5-phenyl-1,2,4-triazin-3-amine | 50–66% |

Challenges :

-

Electron-deficient triazine ring deactivates the amino group, necessitating strong electrophiles or prolonged reaction times .

Bromination and Halogen Exchange

The compound itself is synthesized via bromination of 5-phenyl-1,2,4-triazin-3-amine using N-bromosuccinimide (NBS):

| Starting Material | Reagent | Solvent | Temp. | Yield | Source |

|---|---|---|---|---|---|

| 5-Phenyl-1,2,4-triazin-3-amine | NBS (3 equiv) | DMF | −25°C→RT | 34–64% |

Optimization Note :

Excess NBS (3 equivalents) and controlled temperature (−25°C initial) minimize di-bromination byproducts .

Stability and Handling Considerations

Applications De Recherche Scientifique

Research indicates that 6-Bromo-5-phenyl-1,2,4-triazin-3-amine exhibits significant biological activity, particularly as an antagonist of adenosine A2A receptors. These receptors are involved in numerous physiological processes including inflammation and neuroprotection. The compound's binding affinity to these receptors has been quantified with a value of approximately 6.93, suggesting moderate potency in inhibiting receptor activity .

Medicinal Chemistry

This compound is being investigated for its potential in drug development:

- Anticancer Research : Studies have shown that this compound can reduce neuronal damage in ischemic models by modulating adenosine signaling pathways .

- Neuroprotective Effects : Its ability to act as a vasodilator through adenosine receptor modulation suggests potential applications in managing cardiovascular conditions like hypertension .

Agrochemicals

The structural versatility of this compound allows it to serve as an intermediate in the production of agricultural chemicals. Its reactivity can be harnessed to develop new pesticides or herbicides that target specific biological pathways in plants or pests.

Industrial Applications

The compound can be utilized in various industrial applications:

- Dyes and Pigments : Due to its unique chemical structure, it can be used as an intermediate in synthesizing dyes and pigments.

- Material Science : Its properties may also lend themselves to applications in developing advanced materials with specific functional characteristics.

Several studies have highlighted the biological implications of this compound:

Case Study 1: Neuroprotective Effects

In a study assessing neuroprotective properties, this compound demonstrated significant efficacy in reducing neuronal damage during ischemic events by modulating adenosine signaling pathways.

Case Study 2: Cardiovascular Implications

Another investigation focused on the cardiovascular effects revealed that this compound acts as a vasodilator through modulation of adenosine receptors, supporting its role in managing hypertension.

Mécanisme D'action

The mechanism of action of 6-Bromo-5-phenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects.

Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antifungal and anticancer activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

6-Bromo-5-phenyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its phenyl group at the 5-position and bromine at the 6-position make it a versatile compound for various applications .

Activité Biologique

6-Bromo-5-phenyl-1,2,4-triazin-3-amine is a compound that has garnered attention for its potential biological activity, particularly as an antagonist of adenosine receptors. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and pharmacological implications based on various studies.

Synthesis

The synthesis of this compound typically involves bromination of 5-phenyl-1,2,4-triazine derivatives followed by amination. The process often utilizes Suzuki cross-coupling techniques to introduce various aryl groups at the triazine core. A notable method includes the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst to achieve high yields of the desired product .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to adenosine receptors:

1. Adenosine Receptor Antagonism

- This compound acts as an antagonist for the adenosine A2A receptor, which plays a crucial role in various physiological processes including cardiovascular function and neuroprotection. The binding affinity of this compound has been quantified with a value of approximately 6.93, indicating moderate potency .

2. Pharmacokinetics

- In vivo studies have demonstrated favorable pharmacokinetic properties. For instance, one study reported moderate clearance rates and acceptable half-lives in rat models. These properties suggest potential for therapeutic applications .

3. Structure-Activity Relationship (SAR)

- The biological activity of this compound can be influenced by modifications to its structure. Substituents at the phenyl ring and variations in the triazine core can enhance or diminish receptor binding and antagonist activity. Studies have shown that larger or more polar substituents can affect the compound's efficacy .

Case Studies

Several studies have highlighted the biological implications of this compound:

Case Study 1: Neuroprotective Effects

- In a study assessing neuroprotective properties, this compound demonstrated significant efficacy in reducing neuronal damage in models of ischemia by modulating adenosine signaling pathways .

Case Study 2: Cardiovascular Implications

- Another investigation focused on the cardiovascular effects of this compound revealed its potential to act as a vasodilator through adenosine receptor modulation, supporting its role in managing conditions like hypertension .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 300.25 g/mol |

| pK_i (Adenosine A2A) | 6.93 |

| Clearance (in vivo) | 42 mL/min/kg |

| Half-life | Acceptable |

Propriétés

IUPAC Name |

6-bromo-5-phenyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4/c10-8-7(12-9(11)14-13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDABPGYKVQWCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.